4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid
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Overview
Description
4-[[dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid is a member of benzoic acids.
Scientific Research Applications
Synthesis and Antioxidant Ability
4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid derivatives have been explored in the synthesis of new compounds with potential antioxidant properties. For instance, the synthesis of 4-amino-3-(4-(((4-hydroxy-3,5dimethoxybenzyl)oxy)methyl)phenyl)-1,2,4-triazole-5-thione, which demonstrated significant free-radical scavenging ability, is relevant in this context (Hussain, 2016).
Antifungal Applications
Compounds structurally related to this compound have been investigated for antifungal activities. A study highlighted the synthesis of Schiff bases based on a similar scaffold, demonstrating promising antifungal activity against Candida albicans (Moorthy et al., 2017).
Material Science Applications
In material science, derivatives of this compound have been synthesized for potential applications in organic light-emitting devices. An example includes the synthesis and investigation of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid, which was characterized for its molecular vibrations and potential in light-emitting applications (Kurt et al., 2011).
Antimicrobial Properties
Studies have shown the antimicrobial potential of compounds similar to this compound. For instance, research on benzoic acid p-amino-[(substituted phenyl/pyridyl) methylene] hydrazide derivatives demonstrated their antimicrobial activity, suggesting potential applications in this domain (Komurcu et al., 1995).
properties
Molecular Formula |
C16H18NO5P |
---|---|
Molecular Weight |
335.29 g/mol |
IUPAC Name |
4-[[dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C16H18NO5P/c1-21-23(20,22-2)15(12-6-4-3-5-7-12)17-14-10-8-13(9-11-14)16(18)19/h3-11,15,17H,1-2H3,(H,18,19) |
InChI Key |
WHQFKVXQCJGLRI-UHFFFAOYSA-N |
SMILES |
COP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)OC |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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